2-amino-N-(prop-2-yn-1-yl)benzamide
Overview
Description
2-amino-N-(prop-2-yn-1-yl)benzamide is an organic compound with the molecular formula C10H10N2O It is characterized by the presence of an amino group, a benzamide moiety, and a prop-2-yn-1-yl substituent
Mechanism of Action
Mode of Action
It has been suggested that both the starting material and the product act as photosensitizers, and singlet oxygen (1 o 2) and superoxide anion (o 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Biochemical Pathways
The generation of reactive oxygen species like 1 O 2 and O 2 ˙ − suggests that it might influence oxidative stress-related pathways .
Result of Action
The generation of reactive oxygen species suggests potential oxidative stress-related effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-amino-N-(prop-2-yn-1-yl)benzamide can be synthesized through the reaction of benzamide with propargylamine under appropriate conditions. The reaction typically involves the use of a solvent such as acetonitrile and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes ensuring the availability of high-purity starting materials, optimizing reaction conditions for large-scale production, and implementing purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 2-amino-N-(prop-2-yn-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and prop-2-yn-1-yl groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
2-amino-N-(prop-2-yn-1-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
- N-(prop-2-yn-1-yl)naphthalene-1-carboxamide
- 2,3-Dichloro-N-(prop-2-yn-1-yl)benzamide
- N-benzylprop-2-yn-1-amine
Comparison: Compared to these similar compounds, 2-amino-N-(prop-2-yn-1-yl)benzamide is unique due to its specific substitution pattern and functional groups. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
Overview
2-amino-N-(prop-2-yn-1-yl)benzamide is an organic compound with the molecular formula C10H10N2O. It features an amino group, a benzamide moiety, and a prop-2-yn-1-yl substituent, which contribute to its diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its potential applications in medicinal chemistry, enzyme interaction investigations, and its role in oxidative stress-related pathways.
The compound is believed to act as a photosensitizer , generating reactive oxygen species (ROS) such as singlet oxygen () and superoxide anion (). These species are produced through energy transfer and electron transfer mechanisms, influencing oxidative stress pathways in biological systems.
Biochemical Pathways
The generation of ROS suggests that this compound may modulate various biochemical pathways associated with oxidative stress, potentially leading to cellular damage or apoptosis in certain contexts.
Anticancer Potential
Research has identified derivatives of this compound as candidates for inhibiting microRNA-21 (miR-21), an oncogenic microRNA implicated in cancer progression. A study synthesized several derivatives and evaluated their inhibitory effects on miR-21 expression using stem-loop RT-qPCR. The most potent compound demonstrated significant inhibition of miR-21, leading to increased apoptosis and reduced proliferation in cancer cell lines such as HeLa and U-87 MG .
Compound | Inhibition of miR-21 | Apoptosis Induction | Proliferation Reduction |
---|---|---|---|
Compound 1j | Significant | Yes | Yes |
Enzyme Interaction Studies
The compound has been utilized in biochemical studies to explore its interactions with various enzymes. Its structural features allow it to serve as a building block for the synthesis of more complex molecules that can target specific enzymes or receptors.
Study on Enzyme Inhibition
A study investigated the enzyme inhibitory properties of derivatives based on this compound. The findings indicated that these compounds could effectively inhibit specific enzymes involved in cancer metabolism, suggesting their potential as therapeutic agents .
Antimicrobial Activity
Another area of interest is the antimicrobial potential of compounds related to this compound. Some studies have reported promising results against various bacterial strains, indicating that modifications to the benzamide structure can enhance antimicrobial efficacy.
Properties
IUPAC Name |
2-amino-N-prop-2-ynylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h1,3-6H,7,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBKEYHFNHZYAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377443 | |
Record name | 2-Amino-N-(prop-2-yn-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4943-83-3 | |
Record name | 2-Amino-N-(prop-2-yn-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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